molecular formula C9H17NO4 B038371 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid CAS No. 124072-61-3

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid

Cat. No. B038371
CAS RN: 124072-61-3
M. Wt: 203.24 g/mol
InChI Key: BBIFRGBXCKOUBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid involves multiple steps, including esterification, protection of amine and thiol groups, and the use of L-cystine as a starting material. An example is the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, achieving an overall yield of 67% through a three-step process (Qin et al., 2014).

Molecular Structure Analysis

The molecular conformation of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to this compound, shows that the α-aminoisobutyric acid residues adopt values characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound crystallizes in the monoclinic space group P2(1)/n in two polymorphic forms, highlighting the complex structural dynamics these molecules can exhibit (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Synthesis pathways for derivatives of this compound often involve complex reactions, including diastereoselective processes and the formation of diastereomeric salts or chromatographic separation on chiral stationary phases. These methods enable the production of pure cis or trans acids, highlighting the chemical versatility and the ability to achieve specific stereochemistries (Bakonyi et al., 2013).

Scientific Research Applications

  • Synthesis of Compounds : It is used in synthesizing various compounds such as fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

  • Intermediate in Biotin Synthesis : This acid acts as a key intermediate in the natural product Biotin, important in the metabolic cycle and catalytic fixation of carbon dioxide in the biosynthesis of fatty acids and sugars (Qin et al., 2014).

  • Ligand Synthesis : It serves as a bifunctional cyclen-based ligand in the efficient synthesis of phosphinopropanoic acid derivatives (Řezanka et al., 2008).

  • Chemical Research : The compound (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, derived from it, is notable for its high diastereoselectivity and large-scale preparation, finding use in chemical research (Yoshida et al., 1996).

  • Glutamate Receptor-Agonistic and Antifungal Activities : Its derivatives have been found to possess glutamate receptor-agonistic and antifungal activities (Tamura et al., 1992).

  • Peptide Conformation Study : The crystal structure of this acid reveals the role of N-methylation as a determinant of peptide conformation (Jankowska et al., 2002).

  • Synthesis of Neuroexcitants : Enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) are synthesized from it for use in neuroexcitant synthesis (Pajouhesh et al., 2000).

  • Scientific Research Applications : The synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate is an example of its potential in scientific research applications (Memeo et al., 2014).

  • Protected Methyl Esters Synthesis : Synthesized protected methyl esters of 2,3-l-diaminopropanoic acid are used in chemical research applications (Temperini et al., 2020).

  • Peptide and Chemoselective Synthesis : It finds application in peptide synthesis and chemoselective synthesis as a catalyst for N-tert-butoxycarbonylation of amines (Heydari et al., 2007).

  • Chiral Ligand Preparation : Its role in the preparation of a chiral ferrocenyl ligand for enantiomeric excess upgrades highlights its utility in asymmetric synthesis (Kubryk & Hansen, 2006).

  • Polymer Chemistry and Science : Amino acid-derived polyacetylenes synthesized from it have applications in polymer chemistry and science (Gao et al., 2003).

Safety and Hazards

The safety information for “3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid” indicates that it has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid” could involve its use in further proteomics research applications . Additionally, it could be used in the synthesis of other compounds, as demonstrated by the use of similar compounds in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that this compound can act as a protecting agent for methylamine in amination reactions , preventing degradation or unnecessary reactions. This suggests that it may interact with its targets by modifying their chemical structure or function.

Biochemical Pathways

Given its role in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

Given its role as a protecting agent for methylamine , it may help to stabilize this molecule and prevent its degradation, potentially influencing cellular processes that involve methylamine.

Action Environment

It is known that this compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIFRGBXCKOUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375434
Record name N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124072-61-3
Record name N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)propanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of sodium hydroxide (112 g, 2.8 mol) in THF (1200 mL) and EtOH (1800 mL) was added ethyl 3-(tert-butoxycarbonyl(methyl)amino)propanoate (300 g, 1.4 mol). The resulting mixture was stirred for 3 h. The mixture was diluted with water (1000 mL) and evaporated to remove volatiles. The water phase was washed with CH2Cl2 (800 mL×3). The inorganic layer was cooled in an ice bath and acidified with 1 N HCl until the pH was adjusted to 1-2. CH2Cl2 (1000 mL×4) was quickly added to extract the product acid. The organic phase was dried over anhydrous Na2SO4 and concentrated to give 3-(tert-butoxycarbonyl(methyl)amino)propanoic acid (208 g, 73.2%) as oil, which was used in the next step without further purification.
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

60% NaH in mineral oil (0.528 g, 13.21 mmol) was washed with hexane (2×10 mL). It was suspended in dry THF (6 mL) and cooled to 0° C. before BOC-BETA-ALA-OH (1 g, 5.29 mmol) in dry THF (6 mL) was added. MeI (0.823 mL, 13.21 mmol) in dry THF (6 mL) was dropwise added after 5 min. and the resulting suspension was stirred at 0° C. to room temperature over the weekend. The reaction mixture was quenched with ice cold H2O (50 mL) and washed with Et2O (25 mL). The aqueous layer was acidified with concentrated aqueous HCl (3 mL) and extracted with EtOAc (3×20 mL). The combined EtOAc extracts were dried (Na2SO4) and concentrated to afford the desired product (1.095 g, quantitative) as a yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.528 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.823 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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